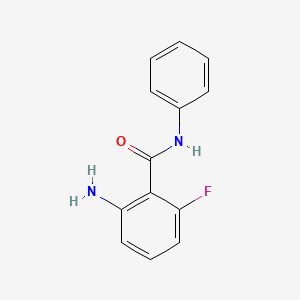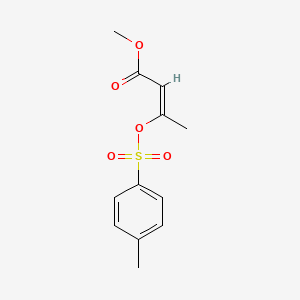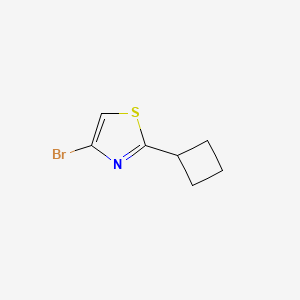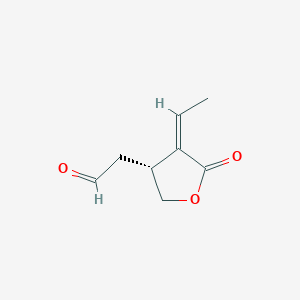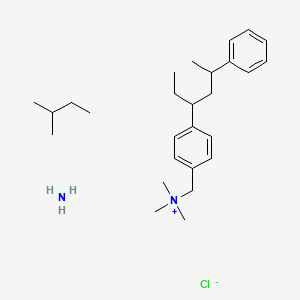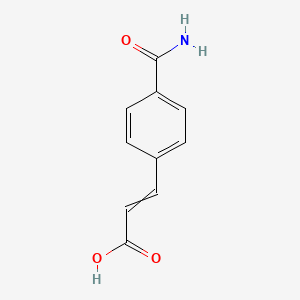
3-(4-Carbamoylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Carbamoylphenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18. It is also known by its IUPAC name, (2E)-3-[4-(aminocarbonyl)phenyl]-2-propenoic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “3-(4-Carbamoylphenyl)prop-2-enoic acid” were not found in the search results, similar compounds have been synthesized through various chemical methods . For instance, phenyl-conjugated oligoene dyes have been synthesized through chemical methods .Molecular Structure Analysis
The InChI code for “3-(4-Carbamoylphenyl)prop-2-enoic acid” is 1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13)/b6-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(4-Carbamoylphenyl)prop-2-enoic acid” is a powder that is stored at room temperature . While specific physical and chemical properties for this compound were not found in the search results, similar compounds have properties such as density, melting point, boiling point, flash point, solubility, vapor pressure, and refractive index .Scientific Research Applications
Chemical Synthesis
The compound “3-(4-Carbamoylphenyl)prop-2-enoic acid” is used in chemical synthesis . It is a phenyl-conjugated oligoene dye that is synthesized by a chemical method . The structure of the synthesized dye is confirmed by 1H NMR and 13C NMR spectrum .
Electrochemical Cell Applications
This compound has been used in the development of electrochemical cells . The dye is used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs). The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2, and fill factor (FF) =56% .
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
properties
IUPAC Name |
3-(4-carbamoylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVMXMPBABKGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



